Product packaging for CRTh2 antagonist 4(Cat. No.:CAS No. 916046-55-4)

CRTh2 antagonist 4

Cat. No.: B120103
CAS No.: 916046-55-4
M. Wt: 416.8 g/mol
InChI Key: SKLDVYDFQCXARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostaglandin (B15479496) D2 Biosynthesis and Metabolism

The synthesis of PGD2 occurs through the arachidonic acid cascade. The final conversion from Prostaglandin H2 (PGH2) is carried out by the enzyme PGD2 synthase (PTGDS). nih.gov Once produced, PGD2 is metabolized into various other prostanoids. Two distinct metabolic pathways have been identified, leading to metabolites with either a Prostaglandin D ring structure or a Prostaglandin F ring structure. A significant metabolite is 9,11,15-trihydroxy-2,3-dinorprosta-5,13-dien-1-oic acid, which shares a structural backbone with Prostaglandin F2 alpha. This metabolic conversion is important, as some biological effects attributed to PGD2 may be influenced by its metabolites.

Characterization of Prostaglandin D2 Receptors: DP1 and CRTH2/DP2

PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. oup.com These two receptors often mediate different, and sometimes opposing, effects in the immune system. oup.com

ReceptorAlso Known AsPrimary Signaling PathwayGeneral Function in Inflammation
DP1 PTGDRGαs-coupled (increases cAMP)Associated with vasodilation, inhibition of cell migration, and eosinophil apoptosis. oup.com
CRTH2 DP2, GPR44Gαi-coupled (decreases cAMP, increases intracellular Ca2+)Pro-inflammatory, mediating chemotaxis and activation of key allergic immune cells.

The CRTH2/DP2 receptor is preferentially expressed on a specific subset of immune cells that are central to the type 2 inflammatory response characteristic of allergic diseases. oup.com Its expression pattern has made it a key marker for identifying these cell populations. nih.gov

Immune Cell TypeRole in Allergic InflammationCRTH2/DP2 Expression
T helper 2 (Th2) cells Produce cytokines (IL-4, IL-5, IL-13) that orchestrate allergic responses.Preferentially expressed on Th2 cells, mediating their migration and activation. oup.com
Eosinophils Recruited to sites of inflammation, release cytotoxic granules and inflammatory mediators.Express CRTH2/DP2, which mediates their chemotaxis and activation. oup.com
Basophils Release histamine (B1213489) and other mediators; contribute to late-phase allergic reactions.Express CRTH2/DP2, which is involved in their migration. oup.com
Group 2 Innate Lymphoid Cells (ILC2s) Potent sources of type 2 cytokines, contributing to innate allergic immunity.Express CRTH2/DP2, which regulates their accumulation in inflamed tissues like the lung.

Activation of the CRTH2/DP2 receptor by PGD2 is a potent pro-inflammatory signal that drives many hallmark features of allergic disease. oup.com The binding of PGD2 to CRTH2/DP2 on immune cells triggers a cascade of events that amplify the inflammatory response. nih.gov

Key pathophysiological roles include:

Chemotaxis : The CRTH2/DP2 receptor is a crucial chemoattractant, stimulating the directed migration of Th2 cells, eosinophils, and basophils to inflamed tissues. oup.com

Cellular Activation : Beyond recruitment, CRTH2/DP2 activation stimulates eosinophils and basophils to degranulate, releasing a host of pro-allergic and inflammatory mediators.

Cytokine Production : PGD2 signaling through CRTH2/DP2 promotes the production of Th2-type cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are instrumental in maintaining and amplifying the allergic inflammatory environment.

Studies have demonstrated that activating the CRTH2/DP2 receptor can increase allergic inflammation in animal models, reinforcing its critical role in these disease processes. oup.com

Rationale for CRTH2/DP2 Receptor Antagonism in Allergic Inflammatory Diseases

Given the central, pro-inflammatory role of the PGD2-CRTH2/DP2 signaling axis, blocking this interaction presents a compelling therapeutic strategy for allergic diseases. benthamdirect.combenthamscience.com Antagonism of the CRTH2/DP2 receptor is intended to inhibit the recruitment and activation of key effector cells like eosinophils and Th2 lymphocytes. nih.gov This approach aims to disrupt the inflammatory cascade at a critical point, thereby reducing the signs and symptoms of allergic conditions that are resistant to current therapies. benthamdirect.combenthamscience.com The development of potent and selective CRTH2/DP2 antagonists has therefore been a significant focus of research for new treatments for asthma, allergic rhinitis, and other inflammatory conditions. benthamdirect.combenthamscience.comnih.gov

Introduction of CAY10597 as a Selective CRTH2/DP2 Receptor Antagonist

In the context of targeted therapies for allergic inflammation, small molecules have been developed to specifically block the CRTH2/DP2 receptor. CAY10597 is identified as one such selective CRTH2/DP2 receptor antagonist. As an antagonist, its mechanism of action is to bind to the CRTH2/DP2 receptor and prevent its natural ligand, PGD2, from binding and initiating the downstream pro-inflammatory signaling pathways. By selectively inhibiting this receptor, compounds like CAY10597 are designed to reduce the migration and activation of Th2 cells and eosinophils, offering a targeted approach to mitigating allergic responses. While the therapeutic potential for this class of drugs is well-established, detailed research findings on the specific compound CAY10597 were not available in public-domain literature searches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14ClFN2O5 B120103 CRTh2 antagonist 4 CAS No. 916046-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLDVYDFQCXARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580281
Record name {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916046-55-4
Record name {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization of Cay10597

Receptor Binding Affinity and Selectivity of CAY10597

CAY10597 demonstrates potent binding affinity and selectivity for the CRTH2/DP2 receptor, which is expressed on various immune cells, including Th2 cells, eosinophils, and basophils caymanchem.comcaymanchem.comlookchem.comcaymanchem.comwikipedia.orgsemanticscholar.orgplos.org.

Determination of Dissociation Constant (Ki) for Human CRTH2/DP2 Receptor

As a racemic mixture, CAY10597 functions as a potent CRTH2/DP2 receptor antagonist. It exhibits a dissociation constant (Ki) of 37 nM for the human CRTH2/DP2 receptor caymanchem.comcaymanchem.comlookchem.combiomarker.huinterchim.com.

Table 1: Dissociation Constant (Ki) of Racemic CAY10597 for Human CRTH2/DP2 Receptor

ReceptorKi (nM)
Human CRTH2/DP237

Enantiomeric Potency Profile of CAY10597 (R-enantiomer)

Further characterization has revealed that the R-enantiomer of CAY10597 is the more potent form. This enantiomer demonstrates a slightly higher binding affinity, with a Ki value of 23 nM for the human CRTH2/DP2 receptor caymanchem.comcaymanchem.comlookchem.combiomarker.huszabo-scandic.com.

Table 2: Dissociation Constant (Ki) of CAY10597 R-enantiomer for Human CRTH2/DP2 Receptor

EnantiomerReceptorKi (nM)
R-enantiomerHuman CRTH2/DP223

Comparative Analysis of Binding Affinities across Species (Human vs. Murine CRTH2/DP2)

The R-enantiomer of CAY10597 exhibits comparable binding affinities across different species. Its Ki value for the murine CRTH2/DP2 receptor is 22 nM, which is very similar to its affinity for the human receptor caymanchem.comcaymanchem.comlookchem.comszabo-scandic.com. This close correlation in binding affinities between human and murine receptors suggests the potential utility of mouse models for in vivo pharmacological evaluations of CAY10597 filinchuk.com.

Table 3: Comparative Dissociation Constants (Ki) of CAY10597 R-enantiomer across Species

EnantiomerSpeciesReceptorKi (nM)
R-enantiomerHumanCRTH2/DP223
R-enantiomerMurineCRTH2/DP222

Functional Antagonism of CRTH2/DP2 Receptor by CAY10597

CAY10597 effectively antagonizes the functional activation of the CRTH2/DP2 receptor, thereby inhibiting cellular responses mediated by its natural ligand, Prostaglandin (B15479496) D2.

Inhibition of Prostaglandin D2-Mediated Cellular Responses

The R-enantiomer of CAY10597 has been shown to inhibit eosinophil chemotaxis, a cellular response typically induced by 13,14-dihydro-15-keto-prostaglandin D2, a metabolite of PGD2. This inhibition occurs with an IC50 value of 40 nM, indicating its efficacy in blocking downstream cellular events triggered by CRTH2/DP2 activation caymanchem.comcaymanchem.comlookchem.combiomarker.hu.

Table 4: Inhibition of Eosinophil Chemotaxis by CAY10597 R-enantiomer

EnantiomerCellular ResponseLigandIC50 (nM)
R-enantiomerEosinophil Chemotaxis13,14-dihydro-15-keto-PGD240

Assessment of CAY10597's Efficacy in Blocking Ligand-Induced Receptor Activation

The CRTH2/DP2 receptor is known to mediate the chemotactic activity of PGD2 on various immune cells, including Th2 cells, eosinophils, and basophils caymanchem.comcaymanchem.comlookchem.combertin-bioreagent.comanjiechem.comcaymanchem.comwikipedia.orgsemanticscholar.orgplos.org. As a potent antagonist, CAY10597 effectively blocks this ligand-induced receptor activation, thereby preventing the recruitment and activation of these inflammatory cells. This antagonistic action underscores its potential to modulate inflammatory processes where CRTH2/DP2 signaling is implicated.

Investigation of Receptor Specificity and Off-Target Interactions

Research into CAY10597 has focused on its selectivity and potency for the CRTH2/DP2 receptor. As a racemic mixture, CAY10597 demonstrates potent binding to the human CRTH2/DP2 receptor. Further investigation revealed that its R enantiomer exhibits even greater potency nih.gov.

Detailed Research Findings:

The binding affinity of CAY10597 for the human CRTH2/DP2 receptor has been quantified through Ki values, indicating its inhibitory potency. The R enantiomer of CAY10597 has also been shown to effectively inhibit eosinophil chemotaxis, a key biological process mediated by PGD2. nih.gov

Table 1: Receptor Binding Affinity and Functional Potency of CAY10597

Compound FormTarget ReceptorSpeciesKi (nM)Functional InhibitionIC50 (nM)Reference
Racemic MixtureCRTH2/DP2Human37N/AN/A nih.gov
R enantiomerCRTH2/DP2Human23Eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD240 nih.gov
R enantiomerCRTH2/DP2Murine22N/AN/A nih.gov

Cellular and Molecular Mechanisms of Action of Cay10597

Modulation of Immune Cell Chemotaxis by CAY10597

CAY10597's primary mechanism involves the inhibition of immune cell migration, particularly those expressing the CRTH2/DP2 receptor.

The CRTH2/DP2 receptor is expressed on human eosinophils and mediates their chemotactic activity in response to PGD2 lipidmaps.orgctdbase.org. CAY10597, as a racemic mixture, demonstrates potent binding to the human CRTH2/DP2 receptor with a Kᵢ value of 37 nM lipidmaps.orgctdbase.org. The R enantiomer of CAY10597 exhibits even greater potency, showing Kᵢ values of 23 nM at the human CRTH2/DP2 receptor and 22 nM at the murine CRTH2/DP2 receptor lipidmaps.orgctdbase.org.

Furthermore, the R enantiomer of CAY10597 effectively inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 (13,14-dihydro-15-keto-PGD2), a selective CRTH2-agonist, with an IC₅₀ value of 40 nM lipidmaps.orgctdbase.orguni.lulipidmaps.orgmpg.deuni.lu. This inhibition highlights CAY10597's capacity to block the migratory signals initiated by CRTH2 activation in eosinophils.

Table 1: Binding Affinity and Eosinophil Chemotaxis Inhibition of CAY10597

Compound/EnantiomerTarget ReceptorParameterValueReference
CAY10597 (racemic)human CRTH2/DP2Kᵢ37 nM lipidmaps.orgctdbase.org
CAY10597 (R enantiomer)human CRTH2/DP2Kᵢ23 nM lipidmaps.orgctdbase.org
CAY10597 (R enantiomer)murine CRTH2/DP2Kᵢ22 nM lipidmaps.orgctdbase.org
CAY10597 (R enantiomer)eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2IC₅₀40 nM lipidmaps.orgctdbase.orguni.lulipidmaps.orgmpg.de

The CRTH2/DP2 receptor is also expressed on human Th2 cells and basophils, where it mediates their chemotactic activity in response to PGD2 lipidmaps.orgctdbase.org. PGD2 activates CRTH2, which in turn promotes chemotaxis of Th2 lymphocytes and basophilic cells uni.lu. Th2 cells migrate to sites of inflammation, and basophils migrate from the bloodstream to inflammatory sites during allergic reactions uni.lunih.govnih.gov. As a CRTH2/DP2 receptor antagonist, CAY10597 is expected to inhibit the PGD2-induced migration of these immune cell types by blocking the CRTH2-mediated signaling pathways responsible for their chemotaxis lipidmaps.orgctdbase.orguni.lu.

Impact on Downstream Signaling Pathways and Cellular Processes

The antagonism of CRTH2/DP2 by CAY10597 leads to a modulation of various downstream signaling cascades and cellular processes crucial in inflammatory responses.

The CRTH2/DP2 receptor is a 7-transmembrane G protein-coupled receptor (GPCR) lipidmaps.orgctdbase.org. GPCRs are integral to cellular communication, typically signaling through heterotrimeric G proteins to regulate the production of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3). Upon activation by PGD2, CRTH2 triggers a cascade where G-proteins exchange guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), leading to the dissociation of G-protein subunits uni.lu. The GTP-carrying subunit then interacts with and activates adenylyl cyclase, an enzyme that catalyzes the conversion of intracellular adenosine triphosphate (ATP) to cAMP uni.lu. By acting as a CRTH2/DP2 antagonist, CAY10597 modulates these signaling cascades, thereby inhibiting the CRTH2-mediated increase in cAMP production and subsequent downstream effects lipidmaps.orgctdbase.orguni.lu.

Activation of CRTH2 by PGD2 can induce degranulation in eosinophilic and basophilic cells uni.lu. Immune cells, including mast cells and Th2 cells, release a wide array of inflammatory mediators such as histamine (B1213489), leukotrienes, prostaglandins, cytokines, and chemokines upon activation. Given CAY10597's role as a CRTH2 antagonist, it is anticipated to inhibit the CRTH2-mediated degranulation of these cells, consequently reducing the release of associated inflammatory mediators lipidmaps.orgctdbase.orguni.lu.

The activation of CRTH2 by PGD2 promotes the release of interleukins by Th2 cells uni.lu. Th2 cells are known producers of various cytokines, including IL-4, IL-5, IL-6, IL-9, IL-13, and IL-17E (IL-25), which are central to the pathogenesis of allergic inflammatory diseases uni.lunih.gov. Similarly, activated mast cells synthesize and release numerous cytokines and chemokines, such as IL-1, IL-2, IL-5, IL-6, IL-8, IL-9, IL-13, and TNF. As an antagonist of CRTH2, CAY10597 is expected to influence, specifically inhibit, the CRTH2-dependent production and subsequent release of these critical cytokines and chemokines, thereby modulating the inflammatory response lipidmaps.orgctdbase.orguni.lu.

Role of CAY10597 in Adaptive and Innate Immune Responses

CAY10597 is recognized as a potent antagonist of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2), also known as the Prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2) caymanchem.com. This receptor plays a crucial role in mediating the biological effects of Prostaglandin D2 (PGD2), a major eicosanoid derived from the cyclooxygenase pathway caymanchem.comscribd.com. The expression of CRTH2/DP2 is notably found on key immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, where it primarily mediates their chemotactic activity in response to PGD2 caymanchem.com.

Adaptive Immune Responses

In the context of adaptive immunity, CAY10597 exerts its influence primarily through its antagonism of the CRTH2/DP2 receptor on Th2 cells caymanchem.com. Th2 cells are a subset of T lymphocytes that are central to humoral immunity and allergic inflammation caymanchem.comkhanacademy.orgreactome.org. PGD2 selectively induces chemotaxis in Th2 cells via the CRTH2 receptor caymanchem.com. By acting as a CRTH2/DP2 receptor antagonist, CAY10597 effectively inhibits this PGD2-induced chemotactic activity, thereby modulating the recruitment and function of Th2 cells caymanchem.com. This antagonistic action can impact adaptive immune responses where Th2 cell migration is a critical component, such as in allergic inflammatory diseases caymanchem.com.

Research findings detail the binding affinity of CAY10597 to the human CRTH2/DP2 receptor. As a racemic mixture, CAY10597 exhibits a Kᵢ value of 37 nM for the human receptor caymanchem.com. The R enantiomer of CAY10597 demonstrates even greater potency, with Kᵢ values of 23 nM and 22 nM at the human and murine CRTH2/DP2 receptors, respectively caymanchem.com.

Innate Immune Responses

CAY10597 also impacts innate immune responses by targeting CRTH2/DP2 receptors expressed on eosinophils and basophils caymanchem.com. These granulocytes are integral components of the innate immune system, particularly involved in allergic reactions and defense against parasites caymanchem.comnih.gov. PGD2 mediates the chemotactic activity of these cells via CRTH2/DP2 caymanchem.com.

CAY10597's inhibitory effect on eosinophil chemotaxis has been specifically quantified. The R enantiomer of CAY10597 has been shown to inhibit eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 with an IC₅₀ value of 40 nM caymanchem.com. This demonstrates CAY10597's capacity to attenuate the migration of these inflammatory cells, which is a key process in innate immune responses, particularly in allergic and inflammatory conditions caymanchem.com.

While CAY10597's primary mechanism involves CRTH2/DP2 antagonism on Th2 cells, eosinophils, and basophils, other innate immune cells like macrophages and neutrophils are broadly involved in inflammation and host defense nih.govmdpi.comfrontiersin.orgprimaryimmune.org. Macrophages initiate immune responses, engage in phagocytosis, and present antigens, while neutrophils are among the first responders to infection and injury, engaging in phagocytosis and releasing inflammatory mediators nih.govmdpi.comfrontiersin.orgprimaryimmune.org. Although eicosanoids like PGD2 are involved in general immune modulation, the direct effects of CAY10597 on macrophages and neutrophils specifically via CRTH2/DP2 antagonism are not explicitly detailed in the provided research findings beyond its direct action on CRTH2/DP2 expressing cells caymanchem.comscribd.combiomarker.hu.

Detailed Research Findings: Binding Affinity and Inhibition Data

The following tables summarize key research findings regarding CAY10597's activity:

Table 1: CAY10597 Binding Affinity to CRTH2/DP2 Receptor

Compound/EnantiomerReceptor (Species)Kᵢ Value (nM)Reference
CAY10597 (racemic)CRTH2/DP2 (Human)37 caymanchem.com
CAY10597 (R enantiomer)CRTH2/DP2 (Human)23 caymanchem.com
CAY10597 (R enantiomer)CRTH2/DP2 (Murine)22 caymanchem.com

Table 2: CAY10597 Inhibition of Eosinophil Chemotaxis

Compound/EnantiomerAgonist Inducing ChemotaxisIC₅₀ Value (nM)Reference
CAY10597 (R enantiomer)13,14-dihydro-15-keto-prostaglandin D240 caymanchem.com

In Vitro and in Vivo Pharmacological Efficacy Studies of Cay10597

In Vitro Studies to Characterize Biological Activity

In vitro studies are crucial for understanding the direct cellular and molecular interactions of a compound. For CAY10597, these studies have focused on its ability to antagonize the CRTH2/DP2 receptor and its effects on cellular responses relevant to allergic inflammation.

Cell-Based Assays for CRTH2/DP2 Receptor Antagonism

CAY10597 has been characterized through cell-based assays to confirm its antagonistic properties against the human CRTH2/DP2 receptor. Research indicates that CAY10597 binds to the human CRTH2 receptor with a Ki value of 37 nM. biomarker.hu The CRTH2 receptor is predominantly expressed on key immune cells involved in allergic diseases, including Th2 cells, eosinophils, and basophils. nih.govfilinchuk.complos.org Activation of this receptor by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), or a selective agonist like 13,14-dihydro-15-keto-PGD2 (DK-PGD2), stimulates the chemotaxis (directed migration) of these inflammatory cells. nih.govbiorxiv.org

A critical cell-based assay for evaluating CRTH2 antagonism is the inhibition of eosinophil chemotaxis. CAY10597, specifically its R-enantiomer, has demonstrated efficacy in inhibiting eosinophil chemotaxis induced by DK-PGD2, with an IC50 value of 40 nM. biomarker.hu This assay often involves a flow cytometry-based detection of eosinophil shape change in whole blood from healthy volunteers. nih.gov

Concentration-Response Relationships in Cellular Models

The effectiveness of CAY10597 in cellular models is quantified through concentration-response relationships, which define the magnitude of a biological response as a function of the compound's concentration. For CAY10597, the inhibition of eosinophil chemotaxis provides a direct measure of its potency in a functional cellular assay. The IC50 value of 40 nM signifies the concentration at which CAY10597 achieves 50% of its maximal inhibitory effect on DK-PGD2-induced eosinophil migration. biomarker.hu

Concentration-response curves are typically sigmoidal in shape and are fundamental in pharmacology for determining the potency and efficacy of compounds. sigmaaldrich.com These relationships are essential for understanding a drug's mechanism of action at the cellular level and for advancing preclinical drug development. biorxiv.orgresearchgate.net

Table 1: In Vitro Pharmacological Data for CAY10597

ParameterValueTarget/AssayReference
Ki (human CRTH2 receptor binding)37 nMCompetitive displacement radioligand binding biomarker.hu
IC50 (eosinophil chemotaxis inhibition)40 nMDK-PGD2-induced eosinophil chemotaxis biomarker.hu

Assessment of Compound Stability and Solubility in Experimental Media

The stability and solubility of a chemical compound in experimental media are critical factors for ensuring reliable and reproducible in vitro and in vivo study results. CAY10597 is described as a crystalline solid. Its stability profile indicates that it is stable for at least two years when stored at -20°C. biomarker.hu

Solubility refers to the maximum achievable concentration of a compound dissolved in a liquid medium. diva-portal.org In experimental settings, this property influences the compound's availability to interact with its biological targets. Factors such as the purity of the compound, its solid-state form, temperature, and the composition of the experimental media can all affect solubility data. diva-portal.orgresearchgate.net While specific solubility values for CAY10597 in various experimental media are not detailed, its classification as a crystalline solid and its documented stability at low temperatures are important physicochemical characteristics. biomarker.hu

In Vivo Studies to Evaluate Therapeutic Potential

In vivo studies are vital for assessing the therapeutic potential of compounds in a living organism, providing insights into their systemic effects and efficacy in complex biological systems. The antagonism of the CRTH2 receptor is considered a highly attractive target for a range of allergic diseases. nih.gov

Evaluation of CAY10597's Efficacy in Reducing Inflammatory Markers

The CRTH2 receptor plays a central role in mediating the recruitment of inflammatory cells in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. nih.govfilinchuk.com Activation of CRTH2 by PGD2 or DK-PGD2 stimulates the chemotaxis of human Th2 cells, eosinophils, and basophils in vivo. nih.gov Therefore, antagonism of CRTH2 by compounds like CAY10597 is expected to reduce the infiltration and activity of these inflammatory cells, thereby mitigating inflammatory responses.

While specific detailed research findings or data tables directly demonstrating CAY10597's efficacy in reducing specific inflammatory markers (e.g., C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), interleukin 6 (IL-6)) in vivo are not explicitly provided in the current information, the general understanding of CRTH2's role in inflammation suggests that its antagonism would lead to such reductions. Studies on other anti-inflammatory interventions, such as certain medications or lifestyle changes, have shown reductions in these markers in various inflammatory conditions. pcronline.comnih.govfrontiersin.orgnih.govfrontiersin.org The promise of CRTH2 as a target for allergic diseases, supported by animal model data, indicates that antagonists like CAY10597 could contribute to reducing inflammatory markers by interfering with the recruitment and activation of key inflammatory cells. nih.gov

Pharmacodynamic Assessment in Animal Models

Pharmacodynamic assessment in animal models is a crucial step in the preclinical evaluation of drug candidates, aiming to understand the effects of a compound on biological systems and disease processes. These studies are designed to mimic human diseases, allowing for the investigation of drug effects and the anticipation of clinical responses. Animal models provide an opportunity to characterize the pharmacodynamics of therapeutic agents, aiding in the optimization of dosing regimens to maximize efficacy. caymanchem.comnih.govmdpi.comfrontiersin.orgugd.edu.mknih.gov

CAY10597 has been developed as part of a class of CRTH2/DP2 receptor antagonists intended for the treatment of allergic inflammatory diseases. uclouvain.be Its design focused on achieving oral bioavailability, indicating an intention for in vivo application and studies to support its therapeutic potential. uclouvain.be

Detailed Research Findings

In in vitro studies, CAY10597 has demonstrated significant potency as a CRTH2/DP2 receptor antagonist. The racemic mixture of CAY10597 exhibits a binding affinity (Ki) of 37 nM for the human CRTH2/DP2 receptor. caymanchem.com Further characterization revealed that its R enantiomer is slightly more potent, showing Ki values of 23 nM for the human CRTH2/DP2 receptor and 22 nM for the murine CRTH2/DP2 receptor. caymanchem.com

Beyond receptor binding, the R enantiomer of CAY10597 has been shown to inhibit eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 with an IC50 value of 40 nM. caymanchem.com This in vitro finding highlights its functional antagonistic activity against a key mediator of allergic inflammation.

While CAY10597 was identified and characterized as an orally bioavailable CRTH2/DP2 receptor antagonist for allergic inflammatory diseases, specific detailed pharmacodynamic data in animal models, such as quantitative data on the reduction of inflammatory markers, immune cell infiltration, or functional improvements in disease models, are not explicitly provided in the currently available search results. The scientific literature indicates that compounds within this class were investigated for their pharmacokinetic properties suitable for oral administration, implying in vivo studies were conducted to support their development for allergic inflammatory conditions. uclouvain.be However, the detailed pharmacodynamic outcomes in animal models for CAY10597 itself are not readily accessible from the provided information.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophoric Features for CRTH2/DP2 Antagonism

The CRTH2/DP2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on inflammatory cells such as Th2 cells, eosinophils, and basophils, where it mediates the chemotactic activity of PGD2. wikipedia.orgabcam.comnih.govnih.govdovepress.com Understanding the molecular interactions between antagonists and the CRTH2/DP2 receptor is paramount for effective drug design. A consistent pharmacophoric feature identified across many CRTH2 antagonists, including those structurally related to CAY10597, is the presence of a carboxylic acid moiety. This functional group is considered critical for binding to the receptor, mimicking the analogous feature found in the endogenous ligand PGD2. nih.govuni.lu

Recent crystallographic studies of human CRTH2 bound to antagonists like fevipiprant (B1672611) and CAY10471 have provided detailed structural insights into the ligand-binding pocket, revealing both conserved and divergent features essential for receptor recognition. uni.lu While the carboxylic acid is a common pharmacophore, ongoing research explores novel antagonist series that may lack this moiety, aiming to circumvent potential metabolic issues associated with carboxylic acid derivatives, such as the formation of acyl-glucuronides. nih.gov

Rational Design and Synthesis of CAY10597 Analogs

Rational drug design is a systematic approach that leverages an understanding of SAR to intelligently explore chemical space and optimize desired properties of lead compounds. nih.gov The discovery of CAY10597 itself as a potent, selective, and orally bioavailable CRTH2/DP2 receptor antagonist highlights the success of such a design philosophy in identifying new chemical classes. wikipedia.org

The process of designing and synthesizing CAY10597 analogs typically involves making systematic structural modifications to the parent compound. This includes exploring variations in substituents (e.g., R-groups), altering ring systems, and introducing or modifying functional groups. The aim is to enhance receptor affinity, improve selectivity over other prostaglandin (B15479496) receptors (like DP1 or TP), and optimize pharmacokinetic properties such as metabolic stability and bioavailability. nih.govnih.govnih.govresearchgate.netnajah.edu Although specific detailed synthetic routes for CAY10597 analogs were not provided in the search results, the general approach involves multi-step organic synthesis, often employing established reactions like palladium-catalyzed cross-coupling to achieve structural diversity and facilitate combinatorial development. nih.govnih.gov

Evaluation of Modified Analogs for Enhanced Potency, Selectivity, and Biological Activity

The evaluation of CAY10597 and its modified analogs focuses on quantifiable measures of their interaction with the CRTH2/DP2 receptor and their impact on relevant biological processes. CAY10597, as a racemic mixture, exhibits a binding affinity (K_i) of 37 nM for the human CRTH2/DP2 receptor. Notably, its R-enantiomer demonstrates enhanced potency, with K_i values of 23 nM for the human receptor and 22 nM for the murine CRTH2/DP2 receptor. wikipedia.org

Beyond binding affinity, the functional biological activity of these compounds is assessed. The R-enantiomer of CAY10597, for instance, effectively inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2, showing an IC50 value of 40 nM. wikipedia.org This demonstrates its capacity to block a key inflammatory cellular event mediated by CRTH2/DP2.

Evaluation studies for analogs typically involve:

Potency Assessment: Determining K_i (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in receptor binding or functional assays to quantify improvements in affinity and efficacy. wikipedia.orgabcam.comnih.gov

Selectivity Profiling: Assessing activity against other related receptors (e.g., DP1, thromboxane (B8750289) A2 receptor (TP)) to ensure a favorable selectivity profile and minimize off-target effects. For example, CAY10471, a related CRTH2/DP2 antagonist, shows high selectivity with K_i values of 0.6 nM for DP2, 1200 nM for DP1, and 10,000 nM for TP. abcam.com

Biological Activity in Cellular Assays: Testing the ability of analogs to inhibit CRTH2/DP2-mediated cellular responses, such as calcium mobilization, cyclic AMP reduction, or chemotaxis of Th2 cells, eosinophils, and basophils. wikipedia.orgnih.govdovepress.com

Pharmacokinetic Optimization: Studies to improve properties like metabolic clearance and receptor residence time, which are critical for in vivo efficacy and sustained therapeutic effect. nih.govnih.gov

Table 1: Potency and Selectivity of CAY10597 and a Related CRTH2 Antagonist

CompoundTarget ReceptorK_i (nM) / IC50 (nM)Selectivity Profile
CAY10597Human CRTH2/DP2K_i = 37 nMPotent CRTH2/DP2 antagonist
CAY10597 (R-enantiomer)Human CRTH2/DP2K_i = 23 nMMore potent than racemic mixture
CAY10597 (R-enantiomer)Murine CRTH2/DP2K_i = 22 nMMore potent than racemic mixture
CAY10597 (R-enantiomer)Eosinophil ChemotaxisIC50 = 40 nMInhibits PGD2-induced eosinophil chemotaxis
CAY10471DP2K_i = 0.6 nMHighly selective over DP1 (K_i = 1200 nM) and TP (K_i = 10,000 nM)

Computational Chemistry Approaches in CAY10597 SAR

Computational chemistry plays an increasingly vital role in modern drug discovery, complementing experimental efforts by providing theoretical insights and predictive capabilities for SAR studies. scirp.orgwikipedia.orgcecam.org For CAY10597 and its related CRTH2 antagonists, computational approaches are employed to:

Elucidate Structure-Activity Relationships: Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, help identify correlations between chemical structures and their biological activities. These models can predict the potency and efficacy of new compounds, guiding the design of more effective analogs. nih.govwikipedia.orgmdpi.com

Rational Design and Optimization: Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the binding interactions between CAY10597 analogs and the CRTH2/DP2 receptor. nih.govwikipedia.org By simulating how molecules fit into the receptor's binding site, researchers can rationally design modifications to enhance binding affinity and selectivity. scirp.orgwikipedia.orgmdpi.com

Pharmacophore Modeling: Computational methods can define pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact effectively with its target. For CRTH2 antagonists, this helps in understanding the critical functional groups and their spatial arrangement necessary for antagonism. uni.lumdpi.com

Prediction of Molecular Properties: Quantum chemical calculations, such as Hartree-Fock or Density Functional Theory (DFT), are applied to determine various electronic and physicochemical properties of molecules. These calculated descriptors can then be used in SAR studies to explain and predict biological activity. scirp.orgwikipedia.org

Virtual Screening and Prioritization: Computational tools can rapidly screen large virtual libraries of compounds, prioritizing those with predicted favorable interactions for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

These in silico methods, while powerful, serve as guides to medicinal chemists, integrating and summarizing vast amounts of data to suggest promising structural modifications. nih.gov

Translational Research and Preclinical Development of Cay10597

Assessment of CAY10597 in Drug Discovery Pipelines

The assessment of CAY10597 within drug discovery pipelines highlights its emergence as a promising lead compound due to its specific antagonism of the CRTH2/DP2 receptor. Drug discovery is a multifaceted process involving target identification, lead compound identification, lead optimization, and rigorous preclinical testing to evaluate a candidate's efficacy and safety before human trials. genecards.orgcaymanchem.comgenecards.orgwikipedia.orgdrugbank.com

CAY10597 belongs to a class of spiro-indolinone compounds identified through high-throughput screening campaigns. nih.gov Initial discoveries in this class, such as a moderately potent spiro-indolinone compound (compound 5), paved the way for extensive structure-activity relationship (SAR) investigations. nih.gov These investigations were crucial for optimizing the compounds, particularly focusing on the carboxylic acid and succinimide (B58015) functional groups, which led to the discovery of highly potent antagonists in the single-digit nanomolar range. nih.govmedchemexpress.com

A key aspect of CAY10597's assessment in the pipeline is its demonstrated potency. As a racemic mixture, CAY10597 exhibits a Ki value of 37 nM for the human CRTH2/DP2 receptor. nih.gov Its R enantiomer shows even greater potency, with Ki values of 23 nM and 22 nM at the human and murine CRTH2/DP2 receptors, respectively. nih.gov This high affinity and selectivity are critical attributes for a compound progressing through the drug discovery pipeline, indicating a strong likelihood of specific target engagement.

Further optimization efforts for compounds within this class also considered pharmacokinetic (PK) properties, aiming for orally bioavailable drugs suitable for in vivo testing. nih.govmedchemexpress.com The successful identification of such compounds underscores the potential for CAY10597 or its optimized derivatives to advance through the preclinical stages, addressing the need for effective and convenient therapeutic options for allergic inflammatory diseases.

Target Validation Strategies for CRTH2/DP2 in Disease Contexts

Target validation for CRTH2/DP2 in the context of allergic inflammatory diseases is robust, underpinned by extensive research demonstrating its pivotal role in the pathophysiology of these conditions. CRTH2/DP2 is a G protein-coupled receptor (GPCR) that is notably expressed on key immune cells involved in allergic responses, including Th2 cells, eosinophils, and basophils. nih.govnih.gov

The primary endogenous ligand for CRTH2/DP2 is prostaglandin (B15479496) D2 (PGD2), a potent inflammatory mediator released by mast cells. Activation of CRTH2 by PGD2 mediates several pro-inflammatory effects that are central to allergic inflammation. These include:

Chemotaxis (directed migration) of eosinophils, basophils, and Th2 lymphocytes. nih.govnih.gov

Potentiation of histamine (B1213489) release from basophils.

Production of inflammatory cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) by Th2 cells.

Eosinophil degranulation.

Prevention of Th2 cell apoptosis.

Validation strategies have involved both pharmacological and genetic approaches. Pharmacological validation is evident through the development and testing of selective CRTH2 antagonists like CAY10597, which effectively inhibit PGD2-induced eosinophil chemotaxis in vitro. nih.govnih.gov Genetic validation has been achieved through studies using CRTH2 gene-deficient mice, which have demonstrated reduced inflammatory responses in various models of allergic inflammation, further clarifying the receptor's critical role. In vivo models of allergic inflammation, such as atopic dermatitis and allergic asthma, have shown that specific DP2 agonists exacerbate pathology by increasing eosinophil recruitment, thereby reinforcing DP2 as a crucial therapeutic target.

The consistent correlation between the presence of CRTH2-positive cells and elevated PGD2 levels with the severity of allergic responses further solidifies CRTH2/DP2 as a validated target for therapeutic intervention in allergic diseases.

Evaluation of Therapeutic Potential in Allergic Inflammatory Conditions

CAY10597, as a potent CRTH2/DP2 receptor antagonist, has shown significant therapeutic potential in preclinical models of allergic inflammatory conditions. Its primary mechanism of action involves blocking the effects mediated by PGD2 through the CRTH2/DP2 receptor, thereby mitigating key aspects of the allergic inflammatory cascade. genecards.orgnih.govnih.gov

Key Preclinical Findings:

Inhibition of Eosinophil Chemotaxis: CAY10597 (specifically its R enantiomer) has been shown to inhibit eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 with an IC50 value of 40 nM. nih.govnih.gov This is a direct measure of its ability to prevent the recruitment of eosinophils, which are central effector cells in allergic inflammation.

Amelioration of Airway Inflammation: Preclinical studies using CRTH2 antagonists in animal models of allergic airway inflammation (e.g., cockroach allergen model) have demonstrated significant amelioration of airway hyperreactivity and downregulation of inflammation-induced genes. These antagonists reduced inflammatory infiltrates, including leukocytes, and decreased mucus deposition in the airways.

Reduction of Proinflammatory Mediators: Treatment with CRTH2 antagonists has been associated with a decrease in locally produced proinflammatory cytokines and chemokines, as well as a reduction in antigen-specific antibodies (IgE, IgG1, and IgG2a). This indicates a broad anti-inflammatory effect beyond just cellular migration.

Relevance to Specific Allergic Diseases: The therapeutic potential of CRTH2/DP2 antagonism extends to various allergic conditions where PGD2-CRTH2 signaling plays a significant role. These include:

Allergic Asthma: CRTH2 antagonists have been shown to reduce allergic airway inflammation in murine models and improve lung function and symptoms in some clinical trials (though not specifically with CAY10597, but with other CRTH2 antagonists).

Allergic Rhinitis: Studies have indicated that CRTH2 antagonism can attenuate nasal allergic inflammation and reduce nasal symptoms.

Atopic Dermatitis: The involvement of PGD2 and CRTH2 in skin inflammation suggests potential for CRTH2 antagonists in this condition.

The collective preclinical evidence strongly supports the therapeutic utility of CRTH2/DP2 antagonism, positioning CAY10597 as a compound with considerable promise for further development in the treatment of allergic inflammatory diseases.

Table 1: Preclinical Efficacy Data for CRTH2/DP2 Antagonists (Representative Findings)

Target/MechanismEffect of AntagonismModel/ContextReference
CRTH2/DP2 (CAY10597)Inhibition of eosinophil chemotaxis (IC50 40 nM)Human eosinophils in vitro nih.govnih.gov
CRTH2 (general antagonists)Amelioration of airway hyperreactivityMurine allergic airway inflammation model
CRTH2 (general antagonists)Reduction of inflammatory infiltratesMurine allergic airway inflammation model
CRTH2 (general antagonists)Downregulation of inflammation-induced genesMurine allergic airway inflammation model
CRTH2 (general antagonists)Reduction in antigen-specific antibodies (IgE, IgG1, IgG2a)Murine allergic airway inflammation model
CRTH2 (general antagonists)Attenuation of nasal allergic inflammationAllergic rhinitis models

Investigation of Potential Biomarkers for CAY10597 Efficacy

The investigation of potential biomarkers for CAY10597 efficacy is crucial for its translational development, aiming to identify measurable indicators that predict or monitor therapeutic response. Given CAY10597's mechanism as a CRTH2/DP2 antagonist, biomarkers are typically sought within the inflammatory pathways modulated by this receptor.

Key biomarkers that have been explored or are considered relevant for assessing the efficacy of CRTH2/DP2 antagonists in allergic inflammatory conditions include:

Eosinophil Counts:

Blood Eosinophils: Blood eosinophil counts are a practical and widely used biomarker for eosinophilic airway inflammation and type 2 pathway-driven diseases. While the correlation with airway inflammation can be modest, they remain a valuable indicator in clinical practice.

Sputum Eosinophils: Sputum eosinophil levels are a more direct measure of airway inflammation and have been shown to decrease following treatment with CRTH2 antagonists. This reduction reflects the anti-inflammatory effect of blocking CRTH2/DP2.

Fractional Exhaled Nitric Oxide (FeNO): FeNO is another important biomarker that, when used in conjunction with blood eosinophil counts, can help identify patients with type 2-mediated airway inflammation who are likely to respond to DP2 antagonism.

Inflammatory Cytokines and Chemokines: As CRTH2 activation leads to the production of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines, changes in the levels of these mediators in biological fluids (e.g., bronchoalveolar lavage fluid, serum) could serve as efficacy biomarkers. A reduction in these mediators post-treatment would indicate a successful therapeutic intervention.

Antigen-Specific Antibodies: In models of allergic inflammation, CRTH2 antagonism has been shown to reduce antigen-specific IgE, IgG1, and IgG2a antibody levels. Monitoring these antibody levels could provide insight into the modulation of the underlying immune response.

Clinical Endpoints and Patient-Reported Outcomes: While not strictly molecular biomarkers, improvements in lung function (e.g., Forced Expiratory Volume in 1 second, FEV1), asthma control scores (e.g., Asthma Control Questionnaire, ACQ), and reduction in symptoms (e.g., total nasal symptom score, TNSS) are ultimate indicators of efficacy that correlate with the biological effects of the drug. These clinical improvements are the desired outcomes that biomarkers aim to predict and track.

The integration of these biomarkers into preclinical and clinical study designs allows for the identification of specific patient endotypes that may benefit most from CRTH2/DP2 antagonism, paving the way for a precision medicine approach in allergic inflammatory diseases.

Table 2: Potential Biomarkers for CAY10597 Efficacy

Biomarker TypeSpecific Biomarker(s)Relevance to Efficacy
CellularBlood Eosinophil CountsIndicator of systemic eosinophilic inflammation
Sputum Eosinophil CountsDirect measure of airway eosinophilic inflammation
GaseousFractional Exhaled Nitric Oxide (FeNO)Marker for type 2 airway inflammation
Molecular (Cytokines)IL-4, IL-5, IL-13 levelsReflects Th2-mediated inflammatory response
Molecular (Antibodies)Antigen-specific IgE, IgG1, IgG2aIndicates modulation of allergic immune response
Clinical/PhysiologicalFEV1, Asthma Control Scores, Symptom ScoresDirect measures of disease control and patient benefit

Advanced Analytical Methodologies in Cay10597 Research

Quantitative Bioanalytical Methods for CAY10597 Detection in Biological Matrices

The quantitative analysis of CAY10597 in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and pharmacodynamic studies. Given the compound's complexity and the low concentrations typically encountered in these studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its reliable quantification. lcms.czchromatographyonline.com Ultra-Performance Liquid Chromatography (UPLC) systems are often preferred over traditional HPLC for their superior resolution and shorter run times, which are advantageous for high-throughput analysis. waters.comresearchgate.net

A typical bioanalytical method for a compound like CAY10597 involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to extract the analyte from the complex biological matrix and remove interfering substances. chromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comresearchgate.net For spirooxindole derivatives, a combination of these techniques may be employed to achieve optimal sample cleanup.

The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. lcms.cznih.gov This involves monitoring a specific precursor-to-product ion transition for CAY10597 and another for an internal standard, which is typically a stable isotope-labeled version of the analyte. The method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. chromatographyonline.com

Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for the quantification of a spirooxindole compound similar to CAY10597 in human plasma.

ParameterValue
Instrumentation UPLC-Tandem Quadrupole MS
Sample Preparation Solid-Phase Extraction (SPE)
Chromatographic Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Specific to CAY10597
Linearity Range 0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) ± 15%

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

The structural confirmation and purity assessment of CAY10597 are achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of CAY10597. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity of the spiro[indole-pyrrolidine] core and the positions of its various substituents. rsc.orgnih.gov For similar spirooxindole derivatives, characteristic signals for the oxindole NH proton and the aromatic protons can be observed in the ¹H NMR spectrum. nih.gov The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons and the spiro carbon. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in CAY10597. Characteristic absorption bands for the N-H, C=O (carbonyls of the oxindole and pyrrolidine rings), and C-Cl bonds would be expected. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which helps in confirming its elemental composition. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. For CAY10597, absorbance maxima (λmax) are observed at 208 and 259 nm.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of CAY10597. rsc.org The compound is separated from potential impurities on a reversed-phase column, and the peak area of CAY10597 relative to the total peak area is used to calculate its purity. A typical purity assessment method would utilize a C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

The table below shows representative data from the characterization of a spirooxindole-pyrrolidine derivative.

TechniqueObserved Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.32 (s, 1H, NH-indole), 7.46-6.46 (m, aromatic-H), 4.93 (t, 2H, pyrrolidine-H), 3.43 (t, 1H, pyrrolidine-H), 3.26 (d, 1H, pyrrolidine-H), 2.11 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.82 (C=O), 178.21 (C=O), 142.04-109.73 (aromatic-C), 74.65 (spiro-C), 58.57, 57.60, 39.37 (pyrrolidine-C), 35.15 (N-CH₃)
IR (KBr, cm⁻¹) 3350 (N-H), 1710 (C=O), 1620 (C=C)
HRMS (ESI) Calculated and found m/z values corresponding to the molecular formula
HPLC Purity >98% (by peak area at 259 nm)

Methodologies for Chiral Separation and Enantiomeric Analysis

The spiro carbon atom in CAY10597 is a stereocenter, meaning the compound can exist as a pair of enantiomers. Since enantiomers can have different pharmacological activities, it is crucial to separate and analyze them. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common and effective method for the enantioselective separation of spiro compounds. csfarmacie.czresearchgate.netrsc.org

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving the enantiomers of chiral compounds, including spirooxindoles. csfarmacie.cz The separation is typically achieved in normal-phase, polar-organic, or reversed-phase modes. mdpi.com The choice of mobile phase, which often consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. rsc.org

The enantiomeric purity of a sample is determined by calculating the peak area of each enantiomer in the chromatogram. The enantiomeric excess (ee) can then be calculated.

The following table outlines a typical setup for the chiral HPLC separation of a spirocyclic compound.

ParameterDescription
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® IA, ID)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Basic Additive (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 259 nm
Resolution Factor (Rs) > 1.5 for baseline separation

Development of Assays for Metabolite Profiling

Understanding the metabolic fate of CAY10597 is essential for interpreting its in vivo activity and potential toxicity. Metabolite profiling studies are designed to identify the chemical structures of metabolites formed in biological systems. These studies are typically conducted using in vitro models, such as liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes. youtube.com

The standard approach for metabolite profiling involves incubating CAY10597 with the in vitro system and then analyzing the resulting mixture by high-resolution LC-MS/MS. nih.gov The mass spectrometer is operated in full-scan mode to detect all potential metabolites, followed by tandem MS (MS/MS) to obtain fragmentation patterns that help in structural elucidation. youtube.com Common metabolic transformations for indole-based compounds include oxidation (hydroxylation), N-dealkylation, and conjugation with glucuronic acid or sulfate. nih.gov

The development of an assay for metabolite profiling requires an LC method that can separate the parent compound from its various metabolites. Data analysis involves comparing the chromatograms of samples incubated with and without the compound and looking for new peaks that are unique to the compound-treated samples. The mass shifts from the parent compound can indicate the type of metabolic modification that has occurred.

The table below details a common workflow for an in vitro metabolite identification assay.

StepDescription
Incubation System Human Liver Microsomes with NADPH as a cofactor
Incubation Time 0, 15, 30, 60 minutes
Sample Preparation Protein precipitation with cold acetonitrile to stop the reaction
Analytical Technique UPLC coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Data Acquisition Full scan MS and data-dependent MS/MS
Data Analysis Software Specialized software for metabolite identification that uses mass defect filtering and background subtraction
Expected Metabolites Oxidative metabolites (e.g., hydroxylation, M+16), dealkylation products, and glucuronide conjugates (M+176)

Future Research Directions and Therapeutic Perspectives of Cay10597

Elucidation of Additional CRTH2/DP2-Dependent Biological Pathways

While the role of the CRTH2/DP2 receptor in mediating allergic inflammation is well-established, ongoing research aims to uncover its involvement in a wider array of biological processes. researchgate.netresearchgate.netnih.gov Future investigations will likely focus on delineating the precise mechanisms by which CAY10597 modulates these pathways. Key areas of exploration include:

Immune Cell Trafficking and Activation: Further studies are needed to understand the full extent of CRTH2/DP2's role in the migration and activation of various immune cells beyond Th2 lymphocytes and eosinophils. This includes its influence on basophils, neutrophils, and innate lymphoid cells.

Tissue Remodeling and Fibrosis: Preliminary evidence suggests a potential role for CRTH2/DP2 in tissue remodeling and fibrosis. CAY10597 could be investigated for its ability to attenuate these processes in chronic inflammatory conditions. medchemexpress.com

Pain and Nociception: The expression of CRTH2/DP2 on sensory neurons suggests a potential role in pain perception. Research into CAY10597's effects on inflammatory pain could open up new therapeutic applications.

Host Defense: The involvement of the CRTH2/DP2 pathway in the response to certain pathogens is an emerging area of interest. Understanding how CAY10597 might modulate immune responses to infections is a critical future direction.

Research AreaPotential Biological PathwayImplication for CAY10597
Immunology Regulation of innate and adaptive immune cell functionModulation of a broader range of immune responses
Chronic Inflammation Contribution to tissue damage and repair processesTherapeutic potential in fibrotic diseases
Neuro-immunology Involvement in neuro-inflammation and pain signalingNovel analgesic applications
Infectious Disease Role in the immune response to pathogensPotential as an immunomodulatory agent in infections

Exploration of CAY10597's Potential in Other Inflammatory or Immune-Mediated Diseases

The initial focus on CAY10597 and other CRTH2/DP2 antagonists has been on allergic diseases such as asthma and allergic rhinitis. researchgate.netresearchgate.netnih.gov However, the widespread expression of the receptor on key inflammatory cells suggests its potential utility in a much broader spectrum of disorders. Future clinical and preclinical studies should explore the efficacy of CAY10597 in:

Atopic Dermatitis: Given the central role of Th2-mediated inflammation and eosinophils in atopic dermatitis, CAY10597 represents a promising therapeutic candidate.

Chronic Obstructive Pulmonary Disease (COPD): A subset of COPD patients exhibits eosinophilic inflammation, suggesting that CRTH2/DP2 antagonism could be beneficial.

Eosinophilic Esophagitis: This allergic inflammatory condition of the esophagus is characterized by eosinophil infiltration, making it a logical target for CAY10597.

Nasal Polyposis: The inflammatory milieu of nasal polyps often involves a significant eosinophilic component, indicating a potential role for CRTH2/DP2 antagonists.

Autoimmune Diseases: The immunomodulatory effects of CAY10597 could be explored in the context of various autoimmune disorders where Th2-type responses may play a role.

Combination Therapy Approaches with CAY10597

To enhance therapeutic efficacy and target multiple inflammatory pathways simultaneously, combination therapy approaches involving CAY10597 are a logical next step. While specific studies on CAY10597 in combination therapies are limited, the rationale for such strategies in inflammatory diseases is well-established. Future research should investigate the synergistic or additive effects of CAY10597 with:

Corticosteroids: Combining CAY10597 with corticosteroids could allow for lower doses of steroids, thereby reducing their side effects while maintaining or enhancing anti-inflammatory control.

Leukotriene Receptor Antagonists: Dual blockade of both the prostaglandin (B15479496) D2 and leukotriene pathways could provide more comprehensive control of allergic inflammation.

Antihistamines: For allergic conditions, the combination of a CRTH2/DP2 antagonist with an antihistamine could offer superior symptom relief by targeting different mediators of the allergic cascade.

Biologic Agents: In severe inflammatory diseases, combining CAY10597 with biologics that target specific cytokines (e.g., IL-4, IL-5, IL-13) or IgE could provide a more profound and targeted anti-inflammatory effect.

Development of Next-Generation CRTH2/DP2 Antagonists Based on the CAY10597 Scaffold

CAY10597, also known as TM30089, serves as an important chemical scaffold for the development of next-generation CRTH2/DP2 antagonists with improved pharmacological properties. medkoo.comguidetopharmacology.orgcaymanchem.com Medicinal chemistry efforts are likely to focus on modifying the CAY10597 structure to achieve:

Enhanced Potency and Selectivity: Further optimization of the molecule could lead to even higher affinity for the CRTH2/DP2 receptor and greater selectivity over other prostanoid receptors, minimizing off-target effects.

Improved Pharmacokinetic Profile: Modifications to the CAY10597 scaffold could improve its absorption, distribution, metabolism, and excretion (ADME) properties, leading to more favorable dosing regimens.

Novel Mechanisms of Action: While CAY10597 is a competitive antagonist, future derivatives could be designed to have different modes of inhibition, such as allosteric modulation, which may offer therapeutic advantages.

Tissue-Specific Targeting: Engineering the CAY10597 scaffold to achieve targeted delivery to specific tissues, such as the lungs or skin, could enhance efficacy and reduce systemic exposure.

The development of CAY10471, a potent and selective CRTH2 antagonist, from the scaffold of ramatroban (a dual TP/CRTH2 antagonist) exemplifies the potential for scaffold-based drug design in this area. caymanchem.com

CompoundTarget(s)Key Feature
Ramatroban TP and CRTH2/DP2Dual antagonist
CAY10471 (TM30089) CRTH2/DP2Potent and selective antagonist derived from ramatroban
MK-7246 CRTH2/DP2The R enantiomer of TM30089 with high affinity and selectivity

Addressing Research Gaps in CRTH2/DP2 Receptor Biology and Antagonist Development

Despite significant progress, several knowledge gaps remain in the field of CRTH2/DP2 receptor biology and the development of antagonists like CAY10597. Future research should aim to address these gaps to optimize the therapeutic application of this class of drugs. Key areas requiring further investigation include:

Receptor Dimerization and Signalplex Formation: A better understanding of how CRTH2/DP2 interacts with other receptors and signaling molecules at the cell surface is needed to fully comprehend its biological functions.

Ligand-Specific Signaling (Biased Agonism): Investigating whether different endogenous and synthetic ligands can induce distinct signaling outcomes through the CRTH2/DP2 receptor could lead to the development of more targeted therapies.

Biomarkers of Target Engagement and Therapeutic Response: The identification and validation of reliable biomarkers are crucial for monitoring the activity of CAY10597 in vivo and for selecting patients who are most likely to respond to treatment.

Long-Term Safety and Efficacy: As with any new therapeutic agent, long-term studies are necessary to fully establish the safety and sustained efficacy of CAY10597 and other CRTH2/DP2 antagonists in chronic disease management.

Mechanisms of Resistance: Investigating potential mechanisms by which individuals may become resistant to the effects of CRTH2/DP2 antagonists will be important for developing strategies to overcome this challenge.

Q & A

Q. What is the primary mechanism of action of CAY10597, and how does it interact with CRTH2/DP2 receptors?

CAY10597 acts as a potent antagonist of the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR) that mediates prostaglandin D2 (PGD2)-induced chemotaxis in immune cells like Th2 cells, eosinophils, and basophils. It binds to the human CRTH2/DP2 receptor with a Ki value of 37 nM (racemic mixture), inhibiting eosinophil chemotaxis with an IC50 of 40 nM . Methodologically, researchers should validate receptor binding using competitive radioligand assays and confirm functional antagonism via chemotaxis inhibition assays using ligands like 13,14-dihydro-15-keto-PGD2 .

Q. How do the enantiomers of CAY10597 differ in potency, and what experimental approaches are used to characterize them?

The R enantiomer of CAY10597 exhibits higher potency, with Ki values of 23 nM (human) and 22 nM (murine CRTH2/DP2), compared to the racemic mixture. To distinguish enantiomeric effects, researchers should employ chiral separation techniques (e.g., HPLC) followed by binding affinity assays and functional studies (e.g., calcium flux or chemotaxis assays). Dose-response curves for each enantiomer must be generated to compare IC50 values .

Q. What are the standard in vitro assays for evaluating CRTH2/DP2 antagonism, and how should they be optimized?

Key assays include:

  • Radioligand binding assays to measure Ki values using competitive displacement of labeled PGD2 analogs.
  • Chemotaxis assays using eosinophils or transfected cell lines to quantify inhibition of cell migration.
  • Calcium mobilization assays (FLIPR) to assess receptor activation/inhibition. Ensure consistent ligand concentrations (e.g., 10 nM PGD2 for activation) and include positive controls (e.g., CAY10449 for CRTH2 antagonism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in CAY10597 efficacy data across different disease models?

Discrepancies may arise from species-specific receptor affinity (e.g., murine vs. human CRTH2) or variations in immune cell populations. To address this:

  • Validate receptor expression levels in target tissues via flow cytometry or qPCR.
  • Use genetic knockout models to confirm CRTH2-dependent effects.
  • Compare pharmacokinetic (PK) profiles across models to ensure adequate drug exposure .

Q. What experimental design considerations are critical for in vivo studies of CAY10597 in allergic inflammation models?

Key parameters include:

  • Dosage optimization : Use PK/PD modeling to align dosing with receptor occupancy (e.g., 1–10 mg/kg in murine asthma models).
  • Endpoint selection : Measure eosinophil infiltration (BAL fluid), cytokine levels (IL-4, IL-5), and airway hyperresponsiveness.
  • Control groups : Include vehicle, enantiomer-specific, and positive control arms (e.g., dexamethasone) .

Q. How can researchers integrate CAY10597 into studies of cross-talk between CRTH2 and other inflammatory pathways (e.g., PPARγ or EP4)?

  • Use combination therapies with pathway-specific agonists/antagonists (e.g., PPARγ ligand CAY10410) to assess additive/synergistic effects.
  • Perform transcriptomic profiling (RNA-seq) on treated immune cells to identify co-regulated genes.
  • Employ co-culture systems (e.g., eosinophils + epithelial cells) to model tissue-level interactions .

Methodological Tables

Q. Table 1: Key Pharmacological Parameters of CAY10597

ParameterRacemic MixtureR Enantiomer
CRTH2 Ki (Human)37 nM23 nM
CRTH2 Ki (Murine)-22 nM
IC50 (Eosinophil Chemotaxis)40 nM40 nM (R enantiomer)
Primary ApplicationAllergic inflammation, asthma models

Q. Table 2: Experimental Design Checklist for In Vivo Studies

ParameterRecommendation
ModelOVA-induced murine asthma
Dosage1–10 mg/kg (oral or intraperitoneal)
EndpointsBAL eosinophils, IL-5, airway resistance
ControlsVehicle, dexamethasone (5 mg/kg)
PK AnalysisPlasma half-life, tissue distribution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRTh2 antagonist 4
Reactant of Route 2
CRTh2 antagonist 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.